
(1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL: is a chiral compound with significant potential in various fields of scientific research. This compound features a unique structure characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a secondary alcohol group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which can influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Amination: The amino group can be introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia (NH3) or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The secondary alcohol group in (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can undergo oxidation to form a ketone. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent (CrO3 in H2SO4).
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, to form a dehalogenated product. Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) can be used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe), sodium thiolate (NaSR), or primary amines (RNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it particularly useful in studying stereoselective processes and the role of chirality in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in neurological and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and polymer additives.
作用机制
The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (1R,2R)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-iodo-5-methoxyphenyl)propan-2-OL
Uniqueness
Compared to its analogs, (1R,2R)-1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine, allowing for a wider range of chemical transformations. Additionally, the methoxy group can enhance the compound’s solubility and stability, making it more suitable for various applications.
属性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI 键 |
FGSNBNPQIMTPQI-LDWIPMOCSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)Br)OC)N)O |
规范 SMILES |
CC(C(C1=CC(=CC(=C1)Br)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


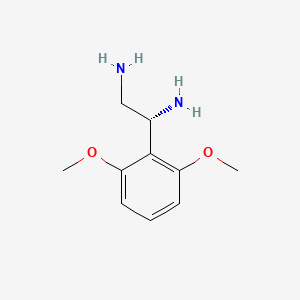


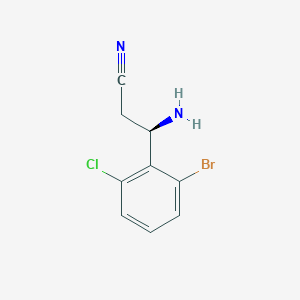
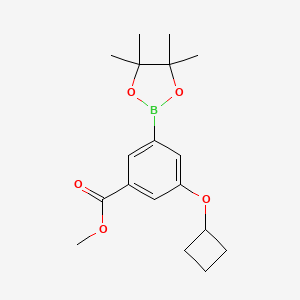
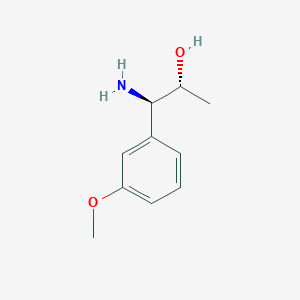
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
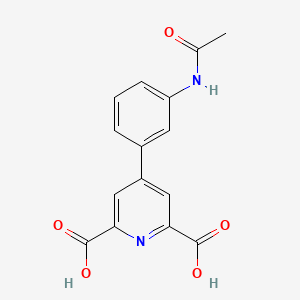
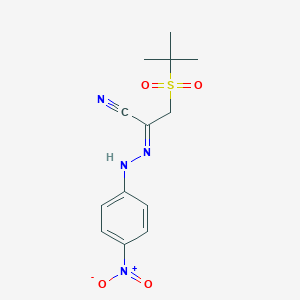
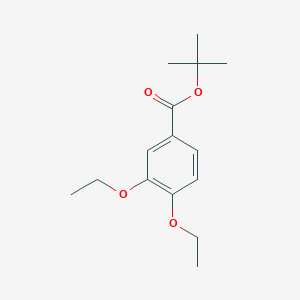

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)

![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)
